5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-4482196
CAS Number:
Molecular Formula: C13H7F4N3
Molecular Weight: 281.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This carboxylic acid intermediate is prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione and subsequent saponification with sodium hydroxide [].

Molecular Structure Analysis

X-ray crystallographic studies of various derivatives reveal that the pyrazolo[1,5-a]pyrimidine ring system is generally planar. The dihedral angle between the 4-fluorophenyl ring and the pyrazolo[1,5-a]pyrimidine ring can vary depending on the substituents present at other positions of the molecule. For example, in diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, the dihedral angle between these two rings is 53.618(162)° [].

Applications
  • Anticancer agents: Studies have shown that certain derivatives exhibit potent inhibitory activity against various cancer cell lines, including human lung adenocarcinoma (A549) and human gastric cancer (MKN45) [, ]. These findings suggest their potential as lead compounds for developing new anticancer drugs.
  • Anti-tuberculosis agents: Some derivatives demonstrate moderate activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis []. This finding highlights their potential as starting points for the development of novel anti-tuberculosis drugs.

Diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate

    Compound Description: This compound is a derivative of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, modified with a pentanedioate group at the 3-position of the pyrazolopyrimidine core. Research indicates it exhibits moderate antituberculosis activity. []

    Relevance: This compound shares the core structure of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, with the addition of a pentanedioate substituent. This modification highlights the potential for exploring various functional groups at this position to modulate biological activity.

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

    Compound Description: This compound is another derivative of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, featuring a dimethylcarboxamide group at the 3-position. This compound demonstrates notable inhibitory effects on the proliferation of certain cancer cell lines. []

    Relevance: Similar to the previous compound, this derivative retains the core structure of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine but incorporates a dimethylcarboxamide substituent at the 3-position. This further emphasizes the significance of the 3-position for introducing modifications that influence biological activity.

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound expands upon the core structure of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with the addition of a 2,4-dichlorophenyl group at the 3-position and a phenyl group at the 2-position. []

    Relevance: This derivative highlights the potential for introducing aryl substituents at both the 2- and 3-positions of the 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine scaffold. This structural diversification expands the possibilities for exploring structure-activity relationships.

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This derivative is closely related to the previous compound, maintaining the 2,4-dichlorophenyl group at the 3-position but replacing the 2-phenyl substituent with a methyl group. []

    Relevance: The structural similarity between this compound and 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine allows for a direct comparison of the impact of a bulky aromatic substituent (phenyl) versus a smaller alkyl group (methyl) at the 2-position on the overall properties of the 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core.

2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound features a methyl group at the 2-position and a 4-tolyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core. While it retains the 7-(trifluoromethyl) substituent, it replaces the 4-fluorophenyl group at the 5-position with a 4-tolyl group. []

    Relevance: This modification explores the replacement of the 4-fluorophenyl group in 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with a 4-tolyl group. This alteration probes the influence of the fluorine atom on the phenyl ring's electronic properties and its subsequent effects on the compound's overall behavior.

3-(2,4-Dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound combines structural elements from several previous derivatives, incorporating a 2,4-dichlorophenyl group at the 3-position, a phenyl group at the 2-position, and a p-tolyl group at the 5-position. It exhibits significant inhibitory activity against the A549 human lung adenocarcinoma cell line and the MKN45 human gastric cancer cell line. []

    Relevance: This compound merges structural features from different related compounds, showcasing the potential for combining modifications at various positions of the 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core. This approach allows for the exploration of synergistic effects and the fine-tuning of biological activity.

7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

    Compound Description: This compound introduces a 4-methylpiperazine moiety at the 7-position and a 4-(trifluoromethyl)phenyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core. Additionally, a carbonitrile group is present at the 3-position. This compound demonstrates significant inhibitory activity against the K562 and MKN45 cancer cell lines. []

    Relevance: This derivative highlights a significant structural change compared to 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. It shifts the trifluoromethyl group from the 7- to the 5-position on the phenyl ring, while also introducing a 4-methylpiperazine substituent at the 7-position. This substantial modification offers insights into the effects of altering the position of the trifluoromethyl group and introducing a bulky, basic substituent like 4-methylpiperazine on the biological activity of the pyrazolo[1,5-a]pyrimidine scaffold.

3-Phenyl-5-(R)-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

    Compound Description: This represents a series of compounds where 'R' signifies various substituents at the 5-position of the pyrazolo[1,5-a]pyrimidine core. These compounds share the 3-phenyl and 7-trifluoromethyl groups but differ in the 'R' group, allowing for the exploration of structure-activity relationships. []

    Relevance: This series of compounds provides a direct comparison to 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine by systematically varying the substituent at the 5-position. This approach allows researchers to understand the specific contributions of different substituents at this position to the compound's overall properties and activities.

N-(6-(2-(Dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidin-7-amine (DFPA)

    Compound Description: DFPA is a complex derivative that incorporates the core structure of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-α]pyrimidine. It features a 6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl substituent attached to the 7-position of the pyrazolo[1,5-α]pyrimidine ring system. Molecular docking studies suggest potential inhibitory activity against Mycobacterium tuberculosis pantothenate kinase (MtPanK) and human PanK. [, ]

    Relevance: This compound demonstrates the potential for creating intricate derivatives based on the 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-α]pyrimidine scaffold by introducing substantial modifications and incorporating additional heterocyclic systems. This complexity allows for fine-tuning the compound's properties and targeting specific biological pathways.

N-(4-Fluorophenyl)-7-hydroxy-5-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Relevance: Although this compound does not directly contain the 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core, its structural similarities, particularly the presence of the 4-fluorophenyl group and modifications at the 5- and 7-positions, provide valuable insights. This comparison highlights how subtle structural changes, such as replacing a trifluoromethyl group with a hydroxyl group, can impact a compound's biological target and activity profile.

7-Aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines

    Compound Description: This set of compounds represents a class of pyrazolo[1,5-a]pyrimidines with variations in the substituents at the 5- and 7-positions. They commonly feature an amino group at the 2-position and a 3-(4′-arylazo) group. The variations include the presence of either a methyl group or an aryl group at the 5-position and the presence or absence of a trifluoromethyl group at the 7-position. These compounds have been evaluated for their cytotoxic activity. []

    Relevance: This class of compounds provides valuable insights into the structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold and how modifications at different positions can influence biological activity. Comparing these compounds to 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine allows researchers to explore the impact of different substituents, such as the 2-amino and 3-(4′-arylazo) groups, on the compound's cytotoxic potential. Additionally, the variations in the 5- and 7-positions offer insights into the structure-activity relationships within this class of compounds.

7-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine

    Compound Description: This compound serves as a core structure for a series of cyclometalated heteroleptic platinum(II) complexes, where it acts as a cyclometalating ligand (C^N). This core structure is modified with various substituents at the 7-position of the phenyl ring, including fluorine, chlorine, bromine, methoxy, and methyl groups. These platinum(II) complexes have been studied for their antibacterial, cytotoxic, and DNA-binding properties. []

3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (VU6005649)

    Compound Description: VU6005649 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7), meaning it enhances the receptor's activity when glutamate binds to it. []

    Relevance: While VU6005649 shares the 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core with the main compound, it has a distinct substitution pattern. It features a 2,3-difluoro-4-methoxyphenyl group at the 3-position and methyl groups at the 2- and 5-positions. This comparison reveals how structural modifications can significantly alter the biological target and activity profile of pyrazolo[1,5-a]pyrimidine derivatives. This information is crucial for designing compounds with specific pharmacological properties.

Properties

Product Name

5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C13H7F4N3

Molecular Weight

281.21 g/mol

InChI

InChI=1S/C13H7F4N3/c14-9-3-1-8(2-4-9)10-7-11(13(15,16)17)20-12(19-10)5-6-18-20/h1-7H

InChI Key

PHHFVMHNOJALDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.